molecular formula C7H8N2O3 B372796 2-Ethyl-4-nitropyridine 1-oxide CAS No. 38594-62-6

2-Ethyl-4-nitropyridine 1-oxide

Cat. No.: B372796
CAS No.: 38594-62-6
M. Wt: 168.15g/mol
InChI Key: KKALKJBYTZOONQ-UHFFFAOYSA-N
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Description

2-Ethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H8N2O3. It is characterized by a pyridine ring substituted with an ethyl group at the 2-position and a nitro group at the 4-position, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide. This compound is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-nitropyridine 1-oxide typically involves the nitration of 2-ethylpyridine N-oxide. The nitration process can be carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid polynitration and the formation of by-products .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow methodologies. This approach minimizes the accumulation of highly energetic and potentially explosive nitration products, enabling safe scale-up. The continuous flow system allows for efficient mixing and heat transfer, resulting in high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide in methanol or other nucleophiles.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Ethyl-4-aminopyridine 1-oxide.

    Substitution: 2-Ethyl-4-substituted pyridine 1-oxide derivatives.

    Oxidation: 2-Carboxy-4-nitropyridine 1-oxide or 2-Formyl-4-nitropyridine 1-oxide.

Scientific Research Applications

2-Ethyl-4-nitropyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-4-nitropyridine 1-oxide involves its ability to participate in various chemical reactions due to the presence of the nitro and N-oxide groups. These functional groups can engage in electron-withdrawing interactions, making the compound a good π-hole donor. This property allows it to form stable complexes with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitropyridine N-oxide
  • 2-Methyl-4-nitropyridine 1-oxide
  • 2-Ethyl-3-nitropyridine 1-oxide
  • 2-Ethyl-5-nitropyridine 1-oxide

Uniqueness

2-Ethyl-4-nitropyridine 1-oxide is unique due to the specific positioning of the ethyl and nitro groups on the pyridine ring, which influences its chemical reactivity and physical properties. The presence of the N-oxide group further enhances its ability to participate in π-hole interactions, making it a valuable compound in supramolecular chemistry and materials science .

Properties

IUPAC Name

2-ethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKALKJBYTZOONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated H2SO4 (1826.0 g, 18.660 mol) and fuming HNO3 (1174.0 g, 18.640 mol) are mixed at 0° C. Then 573.8 g (4.7 mol) 2-ethyl-pyridine-1-oxide are added to the mixture over 1 h. The resulting mixture is heated to 80° C. for 3 h. After cooling to RT, the mixture is slowly poured into the crushed ice with fierce stirring. The aqueous layer is extracted with DCM (6×1.0 L), the combined layer is dried over anhydrous Na2SO4. The solvent is removed in vaccuo to afford the title compound. Yield: 700.0 g (89%).
Name
Quantity
1826 g
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reactant
Reaction Step One
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1174 g
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reactant
Reaction Step One
Quantity
573.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
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0 (± 1) mol
Type
reactant
Reaction Step Three

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